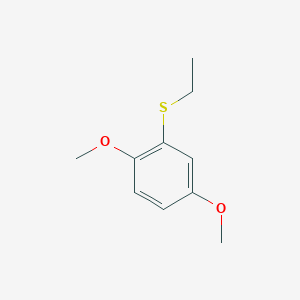

1,4-Dimethoxy-2-ethylthiobenzene

描述

1,4-Dimethoxy-2-ethylthiobenzene is a substituted benzene derivative featuring two methoxy (-OCH₃) groups at the 1,4-positions and an ethylthio (-SCH₂CH₃) group at the 2-position. This compound belongs to a class of organosulfur derivatives, where the ethylthio group introduces unique electronic and steric properties. Such compounds are often utilized as intermediates in organic synthesis, particularly in pharmaceuticals and materials science, due to their ability to modulate reactivity and solubility .

属性

CAS 编号 |

24920-39-6 |

|---|---|

分子式 |

C10H14O2S |

分子量 |

198.28 g/mol |

IUPAC 名称 |

2-ethylsulfanyl-1,4-dimethoxybenzene |

InChI |

InChI=1S/C10H14O2S/c1-4-13-10-7-8(11-2)5-6-9(10)12-3/h5-7H,4H2,1-3H3 |

InChI 键 |

NOJIAOYXQOQUSJ-UHFFFAOYSA-N |

SMILES |

CCSC1=C(C=CC(=C1)OC)OC |

规范 SMILES |

CCSC1=C(C=CC(=C1)OC)OC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects: Alkylthio Chain Length

- 1,4-Dimethoxy-2-[(3-methylbutyl)thio]benzene (CAS: 857954-59-7): This analog replaces the ethylthio group with a bulkier 3-methylbutylthio (-SCH₂CH(CH₂CH₃)₂) substituent. However, steric hindrance from the branched chain may reduce reactivity in electrophilic substitution reactions .

| Property | 1,4-Dimethoxy-2-ethylthiobenzene | 1,4-Dimethoxy-2-[(3-methylbutyl)thio]benzene |

|---|---|---|

| Substituent | -SCH₂CH₃ | -SCH₂CH(CH₂CH₃)₂ |

| Lipophilicity (LogP) | Moderate | Higher |

| Steric Hindrance | Low | High |

Functional Group Variations: Hydroxyl vs. Methoxy/Thio

- 1,4-Thiobenzene (1,4-Dihydroxybenzene derivatives): Compounds like 1,4-dihydroxybenzene (hydroquinone) or its sulfur analogs (e.g., 1,4-thiobenzene) lack methoxy and ethylthio groups. Hydroxyl (-OH) groups are strongly electron-donating and acidic (pKa ~10), whereas methoxy groups are less acidic (pKa ~15–20) but more electron-donating via resonance. The ethylthio group (-S-) is less polarizable than hydroxyl, contributing to reduced hydrogen-bonding capacity but enhanced stability under acidic conditions .

Fused-Ring Systems vs. Simple Substituted Benzenes

- Dibenzo-1,4-dioxin Derivatives :

Compounds such as 2,3,7-trichloro-8-nitrodibenzo(b,e)(1,4)dioxine () feature fused aromatic systems, which confer rigidity and extended conjugation. These systems exhibit distinct electronic properties (e.g., lower band gaps) compared to this compound, making them suitable for applications in materials science. However, their synthesis is more complex, often requiring multi-step cyclization and halogenation .

Heterocyclic vs. Aliphatic Sulfur Substituents

- 1,4-Di(thiophen-2-yl)benzene :

This compound () replaces the ethylthio group with thiophene rings, introducing aromatic heterocycles. Thiophene’s electron-rich nature enhances π-conjugation, making it favorable for optoelectronic applications. In contrast, the aliphatic ethylthio group in this compound offers greater flexibility and simpler synthetic routes .

| Property | This compound | 1,4-Di(thiophen-2-yl)benzene |

|---|---|---|

| Conjugation | Limited | Extended (π-conjugated) |

| Synthetic Complexity | Moderate | High (requires Stille coupling) |

| Application | Pharmaceuticals, intermediates | Organic electronics |

Key Research Findings and Trends

Electronic Effects :

Methoxy groups dominate the electronic profile of this compound, directing electrophilic substitution to the 3- and 5-positions. The ethylthio group’s moderate electron-donating capacity further stabilizes intermediates but is less influential than methoxy .

Solubility and Reactivity : Compared to hydroxylated analogs (e.g., 1,4-thiobenzene), the methoxy and ethylthio groups reduce polarity, enhancing solubility in organic solvents. However, the absence of fused rings (as in dibenzo-dioxins) limits applications requiring extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。